Tuberonic acid

Description

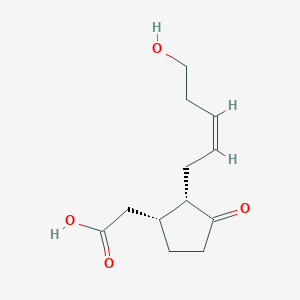

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGFUGXQKMEMOO-SZXTZRQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C1CC(=O)O)CC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@H]([C@H]1CC(=O)O)C/C=C\CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316194 | |

| Record name | (+)-Tuberonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124649-26-9 | |

| Record name | (+)-Tuberonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124649-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tuberonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124649269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Tuberonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of Tuberonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberonic acid, a hydroxylated derivative of jasmonic acid, stands as a key signaling molecule in the complex regulatory networks of plant growth and development. Its discovery was a pivotal moment in understanding the hormonal control of tuberization, particularly in potatoes (Solanum tuberosum). This technical guide provides a comprehensive overview of the history of this compound's discovery, detailing the experimental journey from initial observations to its isolation, structural elucidation, and synthesis. The guide is intended for researchers, scientists, and drug development professionals who seek a deep, technical understanding of this important plant hormone.

The Quest for the Tuber-Inducing Substance

The investigation into the chemical signals governing tuber formation in potatoes has a long history. It was hypothesized that a specific "tuber-inducing stimulus" was synthesized in the leaves under short-day photoperiods and then transported to the stolons to initiate tuber development. Early research focused on the role of known phytohormones, with studies demonstrating that cytokinins could promote, while gibberellins (B7789140) inhibited, in vitro tuberization. However, the precise identity of the primary endogenous stimulus remained elusive.

Isolation and Discovery

The breakthrough in identifying the tuber-inducing substance came in the late 1980s from the work of Yoshihara and colleagues. Their research, published in 1989, detailed the successful isolation of a potent tuber-inducing compound from potato leaves.[1]

Bioassay for Tuber-Inducing Activity

A crucial element of this research was the development of a reliable bioassay to guide the purification process. The single-node stem segment culture method was employed, providing a sensitive and reproducible system to test the tuber-inducing activity of various fractions obtained from potato leaf extracts.

Experimental Protocol: Bioassay for Tuber-Inducing Activity

-

Plant Material: Single-node stem segments are excised from etiolated potato shoots (Solanum tuberosum).

-

Sterilization: The segments are surface-sterilized, typically with a solution of sodium hypochlorite, followed by rinsing with sterile distilled water.

-

Culture Medium: The sterilized segments are cultured on a basal medium, such as Murashige and Skoog (MS) or White's medium, supplemented with sucrose (B13894) as a carbon source.

-

Application of Test Fractions: The fractions to be tested for tuber-inducing activity are added to the culture medium at various concentrations.

-

Incubation: The cultures are maintained in the dark at a controlled temperature to promote tuber formation.

-

Observation: The formation and development of microtubers are observed and quantified over a period of several weeks. The number, size, and weight of the tubers are recorded as measures of activity.[2]

Extraction and Purification of the Tuber-Inducing Substance

The isolation of the active compound from a large quantity of potato leaves was a meticulous process involving multiple chromatographic steps.

Experimental Protocol: Isolation of this compound Glucoside

-

Extraction: Fresh potato leaves (approximately 100 kg) are homogenized and extracted with a solvent such as methanol (B129727) or ethanol.[1]

-

Solvent Partitioning: The crude extract is subjected to solvent partitioning to separate compounds based on their polarity.

-

Ion-Exchange Chromatography: The extract is passed through an anion-exchange column to isolate acidic compounds. The active fraction is eluted with a suitable buffer.

-

Silica (B1680970) Gel Chromatography: Further purification is achieved using silica gel column chromatography with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): The final purification step involves reversed-phase HPLC to yield the pure tuber-inducing substance.

This multi-step purification process yielded a small amount of a highly active compound, which was named this compound glucoside.

Structural Elucidation

With the pure compound in hand, the next critical step was to determine its chemical structure. A combination of spectroscopic techniques was employed to unravel the molecular architecture of this compound glucoside.

Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry provided the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy were instrumental in determining the carbon-hydrogen framework of the molecule. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were used to establish the connectivity of atoms and the stereochemistry of the molecule.

The spectroscopic data revealed the structure to be 12-hydroxyjasmonic acid-O-β-D-glucoside. The aglycone, 12-hydroxyjasmonic acid, was named This compound .

Table 1: Key Spectroscopic Data for this compound Glucoside

| Spectroscopic Technique | Observation | Interpretation |

| Mass Spectrometry | Molecular ion peak corresponding to the elemental formula C₁₈H₂₈O₉. | Confirmed the molecular weight and elemental composition. |

| ¹H NMR | Signals corresponding to a cyclopentanone (B42830) ring, two side chains, and a glucose moiety. | Provided information on the different structural components. |

| ¹³C NMR | Resonances for 18 carbon atoms, including a ketone, a carboxylic acid, and a glucosyl unit. | Confirmed the carbon skeleton of the molecule. |

| 2D-NMR (COSY, HMBC) | Correlations between protons and carbons. | Established the connectivity of the atoms, confirming the structure as 12-hydroxyjasmonic acid-O-β-D-glucoside. |

Synthesis of this compound

The chemical synthesis of this compound was essential to confirm the proposed structure and to provide a source of the pure compound for further biological studies. Several stereoselective synthetic routes have been developed.

Experimental Protocol: Stereoselective Synthesis of this compound (General Scheme)

A common strategy for the synthesis of this compound involves the following key steps:

-

Starting Material: A suitable chiral starting material, often derived from a cyclopentenone derivative, is chosen to establish the desired stereochemistry.

-

Introduction of the Acetic Acid Side Chain: The acetic acid side chain is introduced at the C-2 position of the cyclopentanone ring.

-

Introduction of the Pentenyl Side Chain: The hydroxylated pentenyl side chain is introduced at the C-3 position. This is often the most challenging step and requires stereocontrol.

-

Functional Group Manipulations: Various functional group transformations, such as oxidations and reductions, are carried out to complete the synthesis.

-

Purification: The final product is purified by chromatography.

Biological Activity and Quantitative Data

This compound and its glucoside exhibit potent tuber-inducing activity. Their effects have been quantified in various bioassays, often in comparison to the closely related jasmonic acid.

Table 2: Quantitative Data on the Tuber-Inducing Activity of Jasmonates

| Compound | Concentration | Effect on Tuberization (in vitro) | Reference |

| Jasmonic Acid | 0.5 µM | Saturation of tuberization induction | Pelacho & Mingo-Castel, 1991[3] |

| Kinetin | 11.6 µM | Saturation of tuberization induction | Pelacho & Mingo-Castel, 1991[3] |

| Jasmonic Acid | 5 µM | Significant increase in tuber number and fresh weight | [4] |

| Jasmonic Acid | 50 µM | Inhibition of tuber development | [4] |

These data highlight the high specific activity of jasmonates in inducing tuberization, being significantly more potent than cytokinins like kinetin.[3]

Signaling Pathway

This compound is believed to function through a signaling pathway that shares significant overlap with that of jasmonic acid. The core of this pathway involves the perception of the hormone, the degradation of repressor proteins, and the subsequent activation of transcription factors that regulate the expression of tuberization-related genes.

In this pathway, this compound (or its active form) binds to the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent degradation of JAZ (Jasmonate ZIM-domain) repressor proteins by the 26S proteasome. The degradation of JAZ proteins releases the transcription factor MYC2, allowing it to activate the expression of downstream genes involved in tuber development.

Conclusion

The discovery of this compound and its glucoside was a landmark achievement in plant biology, providing a molecular explanation for the long-sought-after tuber-inducing stimulus. The journey from the initial hypothesis to the isolation, structural elucidation, and synthesis of this phytohormone showcases the power of a multidisciplinary approach, combining classical plant physiology with modern analytical and synthetic chemistry. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and scientists working to further unravel the intricate mechanisms of plant development and for professionals exploring the potential applications of these compounds in agriculture and beyond.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Standardization of protocol for in vitro tuberization in potato (Solanum tuberosum) cultivar Kufri Sindhuri | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. A Novel Ultrasound-Assisted Extraction Method for the Analysis of Anthocyanins in Potatoes (Solanum tuberosum L.) - PMC [pmc.ncbi.nlm.nih.gov]

The Tuberonic Acid Biosynthesis Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberonic acid (TA) and its glycosylated form, this compound glucoside (TAG), are jasmonate-related compounds that play a significant role in plant development, most notably in the induction of tuber formation in potato (Solanum tuberosum)[1][2]. As derivatives of the well-characterized phytohormone jasmonic acid (JA), the biosynthesis and signaling of TA are intricately linked to the octadecanoid pathway. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the key enzymatic steps, regulatory mechanisms, and associated signaling cascades. It is intended to serve as a comprehensive resource for researchers in plant biology, agricultural science, and drug development seeking to understand and manipulate this important metabolic pathway.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a downstream extension of the jasmonic acid pathway. The core pathway involves the hydroxylation of jasmonic acid at the C-12 position to form this compound, which can then be glycosylated to form this compound glucoside.

From Jasmonic Acid to this compound: The Hydroxylation Step

The critical step in this compound biosynthesis is the hydroxylation of jasmonic acid. Evidence suggests that this reaction is catalyzed by cytochrome P450 monooxygenases (CYPs) belonging to the CYP94 family. While these enzymes are primarily known to hydroxylate the isoleucine conjugate of jasmonic acid (JA-Ile) to produce 12-hydroxy-JA-Ile (this compound-Ile), it is hypothesized that direct hydroxylation of JA to TA also occurs in planta[3][4].

The key enzymes implicated in this step are:

-

CYP94B3 and CYP94B1: These enzymes preferentially catalyze the hydroxylation of JA-Ile to 12-OH-JA-Ile[4][5].

-

CYP94C1: This enzyme is more specific for the subsequent oxidation of 12-OH-JA-Ile to 12-carboxy-JA-Ile[3][4].

Glycosylation of this compound

This compound can be conjugated with a glucose molecule to form this compound glucoside (TAG), a stable and transportable form that is believed to be the tuber-inducing signal. This reaction is catalyzed by UDP-dependent glucosyltransferases (UGTs). For instance, a salicylic (B10762653) acid glucosyltransferase from tobacco (NtSGT) has been shown to exhibit activity towards this compound.

Hydrolysis of this compound Glucoside

The active form, this compound, can be released from TAG through hydrolysis by specific β-glucosidases. In rice, the enzyme OsTAGG1 has been identified as a TAG-hydrolyzing β-glucosidase, suggesting a mechanism for the activation of the tuber-inducing signal in target tissues[2].

Quantitative Data

The following tables summarize the available quantitative data for key enzymes in the this compound biosynthesis and metabolism pathway.

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (µkatal/mg protein) | Reference |

| OsTAGG1 (β-glucosidase) | Oryza sativa (Rice) | This compound Glucoside | 31.7 | 0.25 | [2] |

| AtST2a (Sulfotransferase) | Arabidopsis thaliana | 12-hydroxyjasmonate (TA) | 10 | Not Reported | [1] |

| AtST2a (Sulfotransferase) | Arabidopsis thaliana | 11-hydroxyjasmonate | 50 | Not Reported | [1] |

| PtJMT1 (Methyltransferase) | Populus trichocarpa | Jasmonic Acid | 175 | Not Reported | [6] |

| PtJMT1 (Methyltransferase) | Populus trichocarpa | Benzoic Acid | 341 | Not Reported | [6] |

This compound Signaling Pathway

The signaling pathway of this compound is closely integrated with the general jasmonate signaling cascade, which involves the key repressor proteins known as Jasmonate ZIM-domain (JAZ) proteins. While a distinct receptor for this compound has not yet been identified, it is proposed to function through the canonical JA signaling pathway.

In the absence of a signal, JAZ proteins bind to and repress transcription factors (TFs), such as MYC2, that are responsible for activating the expression of tuber-related genes[7][8]. Upon perception of this compound (or its active conjugate), likely through the F-box protein CORONATINE INSENSITIVE1 (COI1) which acts as a co-receptor, the JAZ proteins are targeted for degradation by the 26S proteasome. This releases the transcription factors, allowing them to activate the downstream gene expression necessary for tuber development[9][10][11][12][13].

Experimental Protocols

Extraction and Quantification of this compound and Related Jasmonates

This protocol provides a general method for the extraction and analysis of this compound and other jasmonates from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Add 1 mL of ice-cold 80% methanol containing deuterated internal standards (e.g., d6-JA) to the powdered tissue. Vortex thoroughly and incubate at -20°C for at least 1 hour.

-

Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elute the jasmonates with 1 mL of methanol.

-

-

Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen gas.

-

Reconstitution and Analysis: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis. Separation is typically achieved on a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid. Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Heterologous Expression and Purification of Plant Cytochrome P450 Enzymes

This protocol outlines a general procedure for the expression of plant CYP450s in Escherichia coli and their subsequent purification, which is essential for in vitro characterization.

Methodology:

-

Gene Cloning and Vector Construction: The cDNA of the target CYP450 gene (e.g., a candidate Solanum tuberosum CYP94 family member) is cloned into an E. coli expression vector, often with an N-terminal modification to enhance expression and solubility, and a C-terminal affinity tag (e.g., His-tag) for purification.

-

Expression in E. coli:

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and supplement the medium with a heme precursor (e.g., δ-aminolevulinic acid).

-

Continue the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

-

Cell Lysis and Membrane Fractionation:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Isolate the membrane fraction by ultracentrifugation of the supernatant.

-

-

Solubilization and Purification:

-

Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., Triton X-100 or CHAPS).

-

Incubate with gentle agitation to solubilize the membrane proteins.

-

Clarify the solubilized fraction by ultracentrifugation.

-

Purify the target CYP450 from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

-

Enzyme Characterization: The purified enzyme can be used for spectroscopic analysis (e.g., CO-difference spectrum to confirm functional P450) and enzymatic assays to determine its substrate specificity and kinetic parameters.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a crucial branch of the jasmonate pathway, with significant implications for plant development and agriculture. While the key steps of hydroxylation and glycosylation have been identified, further research is needed to fully characterize the enzymes involved, particularly the specific jasmonic acid hydroxylase in potato. Elucidating the precise signaling cascade initiated by this compound and its interaction with other hormonal pathways will provide a more complete understanding of the regulation of tuberization. The development of specific inhibitors or activators of the enzymes in this pathway could offer novel strategies for manipulating tuber yield and quality in crop plants. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the fascinating biology of this compound.

References

- 1. Biochemical and molecular characterization of a hydroxyjasmonate sulfotransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a beta-glucosidase hydrolyzing this compound glucoside in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Functional Characterization of CYP94-Genes and Identification of a Novel Jasmonate Catabolite in Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Molecular and biochemical characterization of the jasmonic acid methyltransferase gene from black cottonwood (Populus trichocarpa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genome-Wide Identification and Analysis Uncovers the Potential Role of JAZ and MYC Families in Potato under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Jasmonate-ZIM-Domain Proteins Interact with the WD-Repeat/bHLH/MYB Complexes to Regulate Jasmonate-Mediated Anthocyanin Accumulation and Trichome Initiation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmonate Signaling (Journal Article) | OSTI.GOV [osti.gov]

- 13. Investigation of the JASMONATE ZIM-DOMAIN Gene Family Reveals the Canonical JA-Signaling Pathway in Pineapple - PMC [pmc.ncbi.nlm.nih.gov]

Tuberonic Acid: A Natural Plant Growth Regulator - A Technical Guide

Abstract

Tuberonic acid, a hydroxylated derivative of jasmonic acid, is a pivotal natural plant growth regulator belonging to the jasmonate family of phytohormones. This technical guide provides an in-depth exploration of this compound, focusing on its core functions, biosynthesis, and signaling mechanisms within the plant. Primarily recognized for its potent role in inducing tuber formation in species like Solanum tuberosum, its activity is intrinsically linked to the broader jasmonate signaling cascade that governs plant growth, development, and stress responses. This document details the octadecanoid pathway responsible for its synthesis, the SCFCOI1-JAZ-MYC based signaling model for its mode of action, and presents quantitative data on its physiological effects. Furthermore, it supplies detailed experimental protocols for the extraction, quantification, and bioassay of this compound, making it a valuable resource for researchers in plant science, agronomy, and drug development.

Introduction

This compound (TA), chemically known as 12-hydroxyjasmonic acid, and its corresponding glucoside (this compound glucoside, TAG), are members of the jasmonate family, a class of lipid-derived plant hormones.[1][2][3] These oxylipins are synthesized from fatty acids and play crucial roles in a wide array of physiological processes. The most well-documented function of this compound is its role as a powerful endogenous signaling molecule that initiates tuber formation in potatoes (Solanum tuberosum) and other tuberous plants.[2][4] It was first isolated from potato leaves, where its glucoside form is believed to be the mobile signal transported from the leaves to underground stolons to trigger tuberization under inductive short-day conditions.[1][2] Beyond tuberization, as a jasmonate, this compound is implicated in the regulation of plant growth, defense against pathogens and herbivores, and responses to various abiotic stresses.[1][5][6]

Biosynthesis of this compound

This compound is a metabolic product of the octadecanoid pathway, which is responsible for the synthesis of all jasmonates. The pathway originates in the chloroplast and concludes in the peroxisome.

2.1 Jasmonic Acid (JA) Formation The synthesis begins with the release of α-linolenic acid from chloroplast membranes.[1] This precursor undergoes a series of enzymatic reactions:

-

Oxygenation: Lipoxygenase (LOX) introduces molecular oxygen into α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).

-

Cyclization: The unstable 13-HPOT is rapidly converted into an allene (B1206475) oxide by Allene Oxide Synthase (AOS). Subsequently, Allene Oxide Cyclase (AOC) catalyzes the cyclization of the allene oxide to form 12-oxo-phytodienoic acid (OPDA).[7]

-

Reduction and β-Oxidation: OPDA is transported from the chloroplast to the peroxisome, where it is reduced by 12-oxo-phytodienoic acid reductase (OPR3). The final step involves three cycles of β-oxidation to shorten the carboxylic acid side chain, yielding (+)-7-iso-jasmonic acid.[7]

2.2 Conversion to this compound Jasmonic acid is then hydroxylated at the 12th carbon position to form this compound (12-hydroxyjasmonic acid).[1] This molecule can be further processed into its glucoside, this compound glucoside (TAG), which is considered the stable, transportable form of the tuber-inducing signal.[1][2]

Signaling Pathway

The signaling of this compound is mediated through the canonical jasmonate perception and signal transduction pathway, which is one of the best-characterized signaling systems in plants.[8][9] The core of this pathway involves a co-receptor complex that senses the bioactive jasmonate signal, leading to the degradation of transcriptional repressors.

Mechanism of Action:

-

Signal Perception: The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is perceived by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1) and a JASMONATE ZIM-DOMAIN (JAZ) repressor protein.[5][9] COI1 is a component of the SCFCOI1 E3 ubiquitin ligase complex.

-

Repressor Degradation: In the absence of JA-Ile, JAZ proteins bind to and repress transcription factors such as MYC2, preventing the expression of JA-responsive genes.[9] The binding of JA-Ile to the COI1-JAZ co-receptor complex targets the JAZ protein for polyubiquitination by the SCFCOI1 complex. This marks the JAZ protein for degradation by the 26S proteasome.[9]

-

Activation of Transcription: The degradation of JAZ repressors liberates the transcription factors (e.g., MYC2). These TFs are now free to bind to the promoter regions of target genes, activating a cascade of gene expression that leads to various physiological responses, including defense, development, and tuber formation.[7][9]

Physiological Effects and Quantitative Data

4.1 Induction of Tuberization The primary and most studied physiological role of this compound is the induction of tuber formation.[4][10] In potatoes, this compound glucoside is synthesized in the leaves under inductive short-day photoperiods and transported to the stolons, where it triggers the morphological transition from a stolon to a tuber.[2] Jasmonic acid and its derivatives are considered the most active factors in tuber induction discovered to date.[10] This process is associated with the promotion of cell division and radial expansion in the sub-apical region of the stolon, as well as the accumulation of starch.

4.2 Quantitative Data on Tuber Induction The tuber-inducing capacity of jasmonates has been quantified in numerous in vitro studies. The application of jasmonic acid to cultured potato stolons demonstrates a potent, dose-dependent effect on tuberization, far exceeding that of other plant hormones like cytokinins.

Table 1: Effect of Jasmonic Acid (JA) on In Vitro Tuberization of Potato Stolons (Data summarized from Pelacho and Mingo-Castel, 1991)[10][11]

| Treatment Concentration (μM) | Tuberization Rate (%) | Number of Tubers per Stolon | Tuber Dry Weight (mg) |

| Control | 35.0 | 0.4 | 1.8 |

| JA 0.05 | 68.4 | 0.8 | 3.5 |

| JA 0.5 | 80.0 | 1.1 | 11.5 |

| JA 5.0 | 80.0 | 1.1 | 11.4 |

| Kinetin 11.6 | 71.0 | 0.8 | 3.0 |

4.3 Other Jasmonate-Related Functions As a member of the jasmonate family, this compound is also involved in a broader range of plant processes, including:

-

Growth Inhibition: Jasmonates can inhibit root and shoot growth.[4]

-

Reproduction: JAs are involved in flower development, pollen maturation, and fruit ripening.[4][6]

-

Defense: They are key signaling molecules in plant defense responses against insect herbivores and microbial pathogens.[6][12]

Experimental Protocols

5.1 Protocol for Extraction and Quantification of this compound from Plant Tissue

This protocol outlines a standard method for extracting and quantifying this compound and related jasmonates from plant material using LC-MS/MS.

Methodology:

-

Sample Collection and Preparation:

-

Extraction:

-

To the powdered sample in a 2 mL microcentrifuge tube, add 1 mL of pre-chilled extraction solvent (e.g., 100% Methanol).

-

Add an appropriate internal standard (e.g., deuterated jasmonic acid, D6-JA) to each sample for accurate quantification.[13][14]

-

Sonicate the mixture for 15 minutes in an ice-cold water bath to enhance extraction efficiency.

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

-

Purification and Concentration:

-

Carefully transfer the supernatant to a new tube.

-

For cleaner samples, the extract can be passed through a 0.2 µm syringe filter.

-

Evaporate the solvent to dryness using a vacuum concentrator (SpeedVac).

-

Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the initial mobile phase (e.g., 15% Acetonitrile in water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatography: Separate the compounds on a C18 reverse-phase column with a gradient elution.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.[13]

-

5.2 Protocol for In Vitro Potato Tuberization Bioassay

This bioassay is used to determine the tuber-inducing activity of this compound or other compounds.[10][11]

Methodology:

-

Establishment of Sterile Stock Plants:

-

Grow sterile potato (Solanum tuberosum) plantlets on a solid Murashige and Skoog (MS) medium under a 16h light/8h dark photoperiod.

-

-

Preparation of Explants:

-

Excise single-node segments (approximately 1 cm long) from 4-week-old sterile plantlets. Each segment should contain one axillary bud.

-

-

Culture Medium and Treatment:

-

Prepare liquid or solid MS medium supplemented with a high concentration of sucrose (B13894) (e.g., 80 g/L) to promote tuberization.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Add the this compound stock solution to the autoclaved and cooled (approx. 50°C) MS medium to achieve the desired final concentrations (e.g., 0 µM, 0.05 µM, 0.5 µM, 5.0 µM). Ensure the final solvent concentration is minimal and consistent across all treatments, including the control.

-

Dispense the medium into sterile culture vessels (e.g., test tubes or petri dishes).

-

-

Incubation:

-

Place one single-node explant into each culture vessel.

-

Incubate the cultures in complete darkness at a constant temperature of 20°C for 21-28 days.

-

-

Data Collection and Analysis:

References

- 1. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (+)-Tuberonic acid | C12H18O4 | CID 6443968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Jasmonic Acid Induces Tuberization of Potato Stolons Cultured in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functions of Jasmonic Acid in Plant Regulation and Response to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. Protocol for abscisic acid (ABA) extraction from plant seeds [protocols.io]

chemical structure and properties of tuberonic acid

An In-depth Technical Guide to Tuberonic Acid: Chemical Structure, Properties, and Biological Signaling

Introduction

This compound (TA) is a naturally occurring plant hormone belonging to the jasmonate family of oxylipins, which are fatty acid-derived signaling molecules crucial for plant growth, development, and defense.[1][2] Structurally, it is a hydroxylated derivative of jasmonic acid, specifically (+)-12-hydroxy-7-isojasmonic acid.[1][3] First identified for its potent ability to induce tuber formation in potato plants (Solanum tuberosum), its role extends to various physiological processes, including root development, stress response, and defense against pathogens.[2][4] In many biological systems, this compound exists as its glycoside, this compound glucoside (TAG), which is considered a primary tuber-inducing stimulus.[2] This guide provides a detailed overview of the chemical structure, physicochemical properties, biological functions, and relevant experimental methodologies for this compound, aimed at researchers in plant science, natural product chemistry, and drug development.

Chemical Structure and Identifiers

This compound is an oxo monocarboxylic acid featuring a cyclopentanone (B42830) ring with two side chains.[1] The precise stereochemistry is critical for its biological activity.

-

IUPAC Name : 2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid[1][4]

-

Synonyms : (+)-12-hydroxy-7-isojasmonic acid, 12OHJA, TA[1][3]

| Identifier | Value | Reference |

| CAS Number | 124649-26-9 | [1][4][5] |

| PubChem CID | 6443968 | [1] |

| ChEBI ID | CHEBI:133220 | [1] |

| InChI Key | RZGFUGXQKMEMOO-SZXTZRQCSA-N | [4] |

| Canonical SMILES | C1CC(=O)C(C1CC(=O)O)CC=CCCO | [4] |

Physicochemical Properties

The following table summarizes key physical and chemical properties of this compound. Note that some values are computed estimates.

| Property | Value | Reference |

| Density | 1.156 g/cm³ | [5] |

| Boiling Point | 429.5 °C at 760 mmHg | [5] |

| Flash Point | 227.7 °C | [5] |

| Vapor Pressure | 3.52E-09 mmHg at 25°C | [5] |

| LogP | 1.38510 | [5] |

| Polar Surface Area | 74.6 Ų | [1] |

| Refractive Index | 1.514 | [5] |

Biological Activity and Signaling Pathway

This compound is a key signaling molecule in plants, primarily involved in the jasmonate (JA) signaling cascade. This pathway is integral to regulating defense responses against herbivores and pathogens, as well as developmental processes.[4][6]

4.1 Key Biological Functions

-

Tuber Formation : TA and its glucoside (TAG) are potent inducers of tuberization in potatoes.[2][4]

-

Growth Regulation : It influences root development by stimulating growth and branching.[4] It can also act as a regulator of seed germination, either promoting or inhibiting it depending on the plant species and concentration.[4]

-

Defense Response : As a jasmonate, TA activates plant defense mechanisms, leading to the production of anti-feedant and antimicrobial secondary metabolites.[4]

-

Stress Response : TA helps plants adapt to abiotic stresses such as drought and high salinity by modulating physiological processes like stomatal closure and the expression of stress-responsive genes.[4]

4.2 Jasmonate Biosynthesis and Signaling Pathway

This compound is synthesized as part of the octadecanoid pathway. The process begins in the chloroplast with the release of α-linolenic acid from membrane lipids. This precursor is converted through a series of enzymatic steps to 12-oxophytodienoic acid (OPDA), which is then transported to the peroxisome. In the peroxisome, OPDA is reduced and undergoes β-oxidation to form jasmonic acid (JA). This compound is subsequently formed via the hydroxylation of jasmonic acid.[7]

The signaling cascade is initiated when the biologically active form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, the F-box protein CORONATINE INSENSITIVE 1 (COI1). This binding event triggers the ubiquitination and subsequent degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors (e.g., MYC2, MYB, WRKY), allowing them to activate the expression of a wide array of jasmonate-responsive genes that mediate the physiological responses.[6][7]

Experimental Protocols and Methodologies

5.1 Conceptual Workflow for Chemical Synthesis

The stereoselective synthesis of this compound can be achieved from chiral building blocks. One reported strategy begins with (1R)-acetate of 4-cyclopentene-1,3-diol (B3190392) and involves several key transformations to construct the core structure and side chains with the correct stereochemistry.[8][9]

5.2 General Methodology for Isolation and Purification

This protocol provides a general framework for extracting and purifying this compound and related jasmonates from plant tissues, such as potato leaves.[2][10]

-

Homogenization and Extraction :

-

Flash-freeze approximately 0.5-1.0 g of fresh plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powder with 10 mL of a methanol (B129727)/water/acetic acid solution (e.g., 80:19:1 v/v/v).

-

Add an internal standard if quantitative analysis is required.

-

Agitate the mixture at 4°C for at least 1 hour.

-

Centrifuge at 4,000 x g for 10 minutes and collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Purification :

-

Condition a C18 SPE cartridge (e.g., 500 mg) by washing with methanol followed by water.

-

Load the supernatant onto the conditioned C18 cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., 5% methanol) to remove interfering compounds.

-

Elute the jasmonates with a more polar solvent, such as 60-80% methanol.[10] A sequential elution may be used to separate different jasmonates.[10]

-

Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

-

-

High-Performance Liquid Chromatography (HPLC) Fractionation (Optional) :

-

For higher purity, the dried extract can be reconstituted and fractionated using reversed-phase HPLC on a C18 column.

-

Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is typically used.

-

Detection : UV detector at 210 nm.

-

Collect fractions corresponding to the retention time of a this compound standard.

-

5.3 Analytical Methodology: LC-MS/MS Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection and quantification of this compound.

-

Chromatography : Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to achieve chromatographic separation.

-

Mass Spectrometry :

-

Ionization : Electrospray ionization (ESI) in positive or negative mode. In positive mode, the pseudomolecular ion [M+H]⁺ is observed at m/z 227.1278.[11]

-

Detection : Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Fragmentation : The MS/MS fragmentation of the parent ion (m/z 227) yields characteristic product ions. Key fragments reported include m/z 209.1172 [M+H-H₂O]⁺, 191.1065 [M+H-2H₂O]⁺, and 163.1117.[11] This fragmentation pattern is crucial for unambiguous identification.

-

Conclusion and Future Directions

This compound is a vital plant hormone with significant roles in regulating development and mediating responses to environmental cues. Its structural relationship to jasmonic acid places it at the center of a complex signaling network that is a prime target for agricultural and biotechnological applications. Future research should focus on elucidating the specific enzymes responsible for its biosynthesis from jasmonic acid, identifying unique downstream targets of its signaling, and exploring its potential as a natural growth regulator to improve crop resilience and yield. Furthermore, the development of robust and scalable synthetic protocols is essential for enabling more detailed pharmacological and physiological studies.

References

- 1. (+)-Tuberonic acid | C12H18O4 | CID 6443968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (±)-Tuberonic Acid (~90%) | CymitQuimica [cymitquimica.com]

- 4. Buy this compound | 124649-26-9 [smolecule.com]

- 5. This compound | CAS#:124649-26-9 | Chemsrc [chemsrc.com]

- 6. Jasmonic Acid Signaling Pathway in Plants | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Stereoselective synthesis of epi-jasmonic acid, this compound, and 12-oxo-PDA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Tuberonic Acid Signaling in Plant Stress Response: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates, a class of lipid-derived phytohormones, are central regulators of plant growth, development, and defense against a wide array of biotic and abiotic stresses. While jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) have been extensively studied as the primary signaling molecules of this pathway, a growing body of evidence highlights the significant and sometimes distinct roles of their hydroxylated derivatives. Among these, tuberonic acid (TA) and its glucoside (TAG) have emerged as key players, particularly in the stress-induced process of tuberization. This technical guide provides a comprehensive overview of the current understanding of the this compound signaling cascade, from its biosynthesis and metabolism to its unique signaling properties and the experimental methodologies used to study it. The aim is to equip researchers, scientists, and drug development professionals with the detailed knowledge required to explore this nuanced signaling pathway for potential applications in crop improvement and the development of novel plant stress modulators.

Biosynthesis and Metabolism of this compound and its Glucoside

This compound (TA), chemically known as 12-hydroxyjasmonic acid, and its corresponding glucoside (TAG) are direct metabolites of jasmonic acid (JA). Their formation and subsequent activation are tightly regulated enzymatic processes.

Biosynthesis of this compound (TA):

This compound is synthesized from jasmonic acid via a hydroxylation reaction at the C-12 position of the pentenyl side chain. This conversion is a critical step in the metabolic fate of JA. While the specific enzymes responsible for this hydroxylation in all plant species are not fully elucidated, studies in Arabidopsis thaliana have identified a group of 2-oxoglutarate/Fe(II)-dependent oxygenases, known as jasmonate-induced oxygenases (JOXs), that hydroxylate JA to the inactive form, 12-OH-JA (this compound)[1]. The activity of these enzymes is induced by jasmonate itself, suggesting a negative feedback loop to control the levels of active JA.

Formation of this compound Glucoside (TAG):

This compound can be further modified by glycosylation to form this compound glucoside (TAG). This reaction is catalyzed by UDP-glucosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the hydroxyl group of TA. This glucosylation step is thought to be a mechanism for transport and storage of an inactive form of the hormone. In tobacco, a salicylic (B10762653) acid glucosyltransferase has been shown to be active towards this compound, indicating that some UGTs may have broad substrate specificity.[2]

Activation through Hydrolysis:

The stored, inactive TAG can be rapidly converted back to the biologically active TA through hydrolysis. This reaction is catalyzed by specific β-glucosidases. In rice, a TAG-hydrolyzing β-glucosidase, designated OsTAGG1, has been purified and characterized.[3] This enzyme specifically cleaves the glucose moiety from TAG to release free TA. Importantly, studies have shown that the released this compound is not converted back into jasmonic acid, suggesting that TA has its own distinct physiological roles and is not simply a precursor for JA regeneration.[3]

Figure 1: Biosynthesis and metabolism of this compound.

The Signaling Cascade of this compound

While this compound is a derivative of jasmonic acid, emerging evidence suggests that its signaling cascade may not be entirely dependent on the canonical JA perception machinery.

The Canonical Jasmonic Acid Signaling Pathway

To understand the nuances of TA signaling, it is essential to first briefly review the well-established JA signaling pathway. The bioactive form of jasmonate, JA-isoleucine (JA-Ile), is perceived by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of repressor proteins.[4][5][6] The binding of JA-Ile to this complex targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ubiquitin ligase and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of a wide range of JA-responsive genes involved in stress responses and development.[7]

Figure 2: The canonical jasmonic acid signaling pathway.

Evidence for a this compound-Specific Signaling Pathway

A key piece of evidence for a TA-specific signaling pathway comes from studies on the leaf-closing movement in Samanea saman. It was demonstrated that 12-O-β-d-glucopyranosyljasmonic acid (this compound glucoside) can induce this response through a mechanism that is independent of the COI1-JAZ module.[8] This finding strongly suggests the existence of a distinct perception and signal transduction system for TAG, and by extension, its active form TA.

While the specific receptor for TA or TAG has not yet been identified, the COI1-independent nature of at least one of its physiological effects opens up new avenues for research into novel signaling components. It is hypothesized that a dedicated receptor, potentially a membrane-bound or soluble protein, perceives TA or TAG, initiating a downstream signaling cascade that may involve second messengers, protein kinases, and transcription factors that are distinct from or parallel to the canonical JA pathway.

Figure 3: Hypothesized this compound signaling pathway.

Quantitative Analysis of this compound and its Glucoside in Stress Response

Quantifying the endogenous levels of TA and TAG under different stress conditions is crucial for understanding their physiological relevance. While comprehensive quantitative data across a wide range of species and stresses are still being gathered, existing studies provide valuable insights.

| Plant Species | Stress/Condition | Analyte | Fold Change/Concentration | Reference |

| Solanum tuberosum | Tuber-inducing conditions | TAG | Increased accumulation in leaves | [9] |

| Oryza sativa | Wounding | OsTAGG1 expression | Induced | [3] |

| Nicotiana tabacum | Mechanical Wounding | NtSGT expression | Induced | [2] |

| Solanum tuberosum | Treatment with Theobroxide | TA and JA | Increased endogenous levels | [10] |

Note: This table summarizes available qualitative and semi-quantitative data. More rigorous quantitative studies using techniques like LC-MS/MS are needed to provide precise concentration changes of TA and TAG in response to a broader range of abiotic and biotic stresses.

Experimental Protocols

Extraction and Quantification of this compound and its Glucoside by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of TA and TAG from plant tissues. Optimization may be required for specific plant species and tissues.

1. Sample Preparation:

-

Harvest plant tissue (e.g., leaves, tubers) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Weigh 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.

2. Extraction:

-

Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid) containing internal standards (e.g., d6-JA, d4-TA).

-

Vortex thoroughly and incubate at 4°C for at least 1 hour with shaking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and transfer to a new tube.

-

Re-extract the pellet with 0.5 mL of the extraction solvent, centrifuge, and pool the supernatants.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the combined supernatant onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the jasmonates with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

4. LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

-

Inject an aliquot into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to separate TA and TAG from other metabolites.

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for TA, TAG, and their internal standards. The m/z for TAG is reported as 387.1661.[2]

-

Figure 4: Experimental workflow for TA and TAG quantification.

In Vitro Potato Tuberization Assay

This bioassay is used to assess the tuber-inducing activity of this compound and its derivatives.

1. Plant Material and Pre-culture:

-

Use sterile, in vitro-grown potato plantlets (Solanum tuberosum).

-

Excise single-node segments and culture them on a solid Murashige and Skoog (MS) medium with 2-3% sucrose (B13894) for 2-3 weeks to promote shoot growth.

2. Tuberization Induction:

-

Prepare a tuberization-inducing medium, which is typically a liquid MS medium supplemented with a high concentration of sucrose (e.g., 8%).

-

Add the test compounds (e.g., TA, TAG) at various concentrations (e.g., 0.1, 1, 10 µM). Include appropriate controls (e.g., no hormone, JA).

-

Transfer the pre-cultured shoots to the tuberization medium in flasks or culture vessels.

3. Incubation:

-

Incubate the cultures in complete darkness at a controlled temperature (e.g., 20-25°C) for 3-6 weeks.[11]

4. Data Collection and Analysis:

-

After the incubation period, record the number of microtubers formed per explant.

-

Measure the fresh and dry weight of the microtubers.

-

Calculate the tuberization frequency (percentage of explants forming tubers).

Crosstalk with Other Hormone Signaling Pathways

The signaling network of this compound is intricately connected with other phytohormone pathways, particularly in the regulation of developmental processes like tuberization.

Gibberellins (GAs): Gibberellins are known inhibitors of potato tuberization.[8][12] High levels of active GAs promote stolon elongation and suppress tuber formation. The induction of tuberization is associated with a decrease in the levels of active GAs in the stolon tips. It is proposed that jasmonates, including TA and TAG, may promote tuberization in part by antagonizing the effects of GAs.

Abscisic Acid (ABA): Abscisic acid generally acts as a positive regulator of tuberization, counteracting the inhibitory effects of GAs.[12][13] The interplay between ABA and jasmonates in this process is complex and likely involves a finely tuned balance of these hormones to control the transition from stolon growth to tuber development.

Future Directions and Unanswered Questions

The study of this compound signaling is a rapidly evolving field with many exciting avenues for future research. Key unanswered questions include:

-

Receptor Identification: The foremost challenge is the identification and characterization of the receptor(s) for TA and TAG. Unraveling how these molecules are perceived at the cellular level is critical to understanding their unique signaling pathway.

-

Downstream Signaling Components: Elucidating the downstream signaling cascade, including second messengers, protein kinases, and transcription factors, will provide a complete picture of how the TA/TAG signal is transduced to elicit a physiological response.

-

Transcriptional Reprogramming: Identifying the specific set of genes regulated by TA and TAG will shed light on their precise roles in stress responses and development, and how these differ from the transcriptional changes induced by JA.

-

Broader Roles in Stress Tolerance: While the role of TA and TAG in tuberization is becoming clearer, their involvement in other abiotic and biotic stress responses warrants further investigation.

-

Applications in Agriculture and Biotechnology: A deeper understanding of TA signaling could lead to the development of novel strategies to enhance tuber yield and quality in potato and other tuber crops, as well as to modulate stress tolerance in a wider range of plants.

References

- 1. academicjournals.org [academicjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a beta-glucosidase hydrolyzing this compound glucoside in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Abiotic stress-induced anthocyanins in plants: Their role in tolerance to abiotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A crosstalk of auxin and GA during tuber development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Standardization of protocol for in vitro tuberization in potato (Solanum tuberosum) cultivar Kufri Sindhuri | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]

- 12. The Role of Gibberellin, Abscisic Acid, and Sucrose in the Regulation of Potato Tuber Formation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Tuberonic Acid Perception and Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberonic acid (TA), a hydroxylated derivative of jasmonic acid (JA), has been identified as a signaling molecule implicated in plant development, most notably in the induction of tuber formation in potatoes. While the overarching principles of jasmonate signaling are well-established, the specific molecular mechanisms governing the perception and transduction of the this compound signal remain an active area of investigation. This technical guide provides a comprehensive overview of the current understanding of jasmonate signaling as a framework for elucidating the this compound pathway. It details the core components of the signaling cascade, from receptor perception to downstream transcriptional regulation, and outlines key experimental protocols for further research. This document is intended to serve as a foundational resource for researchers aiming to dissect the nuances of this compound-mediated physiological processes.

Introduction to this compound and Jasmonate Signaling

This compound and its glycoside (TAG) are structurally related to jasmonic acid and are considered to play a role in plant development, particularly in the formation of tubers in species like Solanum tuberosum (potato).[1][2] The signaling pathway of jasmonates, a class of lipid-derived plant hormones, provides the primary model for understanding how this compound might exert its effects. The canonical jasmonate signaling pathway is a well-characterized cascade that regulates a wide array of developmental processes and stress responses.[3][4] This pathway is initiated by the perception of the bioactive jasmonate, jasmonoyl-L-isoleucine (JA-Ile), by the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1).[5][6][7][8] This perception event triggers the degradation of JASMONATE ZIM-DOMAIN (JAZ) transcriptional repressors, leading to the activation of downstream transcription factors and the expression of jasmonate-responsive genes.[3][4] While it is hypothesized that this compound may function through this established jasmonate pathway, direct experimental evidence detailing its specific receptor and downstream signaling components is currently limited.

The Core Jasmonate Signaling Pathway: A Framework for this compound

The jasmonate signaling pathway is a paradigm of signal-dependent protein degradation. The key components and their interactions are outlined below.

The COI1-JAZ Co-receptor Complex

The perception of JA-Ile is mediated by a co-receptor complex formed by COI1 and a JAZ protein.[7][9] COI1 is the F-box protein component of a Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, designated as SCFCOI1.[5][6] In the absence of JA-Ile, JAZ proteins bind to and repress various transcription factors. Upon perception of JA-Ile, a ternary complex of COI1-JA-Ile-JAZ is formed, which targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[4]

It is plausible that this compound is also perceived by the COI1 receptor, given its structural similarity to jasmonates. However, direct binding assays to determine the affinity of COI1 for this compound have not been extensively reported.

JAZ Repressors: The Gatekeepers of Jasmonate Signaling

JAZ proteins are a family of transcriptional repressors that are central to the jasmonate signaling pathway.[4][10] They contain a conserved Jas motif that is required for their interaction with both COI1 and the downstream transcription factors.[10][11] The degradation of JAZ proteins is a key event in the activation of jasmonate-responsive genes.[12][13]

Downstream Transcription Factors

The degradation of JAZ repressors leads to the release and activation of a variety of transcription factors, including members of the MYC, MYB, and ERF families. These transcription factors then bind to the promoters of jasmonate-responsive genes to regulate their expression.[3] For instance, MYC2 is a key transcription factor that regulates a large number of JA-responsive genes.

The specific transcription factors that are activated in response to this compound signaling are yet to be fully elucidated.

Quantitative Data in Jasmonate Signaling

Quantitative data is crucial for a precise understanding of signaling dynamics. While specific quantitative data for this compound is scarce, the following table summarizes typical quantitative parameters measured in the context of jasmonate signaling.

| Parameter | Typical Value/Range | Method | Reference |

| Binding Affinity (Kd) of COI1 for Coronatine (JA-Ile mimic) | ~20 nM | Pull-down assay with radiolabeled ligand | --INVALID-LINK-- |

| JAZ Protein Half-life upon JA Treatment | ~2.5 minutes | Luciferase-based degradation assay | --INVALID-LINK-- |

| Fold-change in JA-responsive gene expression (e.g., VSP2) | >100-fold | Quantitative Real-Time PCR (qRT-PCR) | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate jasmonate and potentially this compound signaling.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful tool to identify and characterize interactions between proteins, such as the hormone-dependent interaction between COI1 and JAZ proteins.

Principle: The assay is based on the reconstitution of a functional transcription factor in yeast. The "bait" protein (e.g., COI1) is fused to the DNA-binding domain (BD) of a transcription factor, and the "prey" protein (e.g., a JAZ protein) is fused to the activation domain (AD). If the bait and prey interact, the BD and AD are brought into proximity, activating the transcription of a reporter gene.

Protocol Outline:

-

Vector Construction: Clone the coding sequences of the bait and prey proteins into the appropriate Y2H vectors.

-

Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain.

-

Selection and Interaction Assay: Plate the transformed yeast on selective media. To test for hormone-dependent interactions, the growth medium is supplemented with the hormone of interest (e.g., JA-Ile or this compound).

-

Reporter Gene Assay: Quantify the interaction strength by measuring the activity of the reporter gene (e.g., β-galactosidase activity).

In Vitro Pull-Down Assay

This assay is used to confirm direct physical interactions between proteins in vitro.

Principle: A "bait" protein is tagged (e.g., with GST or His) and immobilized on affinity beads. The immobilized bait is then incubated with a "prey" protein. If the proteins interact, the prey will be "pulled down" with the bait and can be detected by immunoblotting.

Protocol Outline:

-

Protein Expression and Purification: Express and purify the tagged bait and prey proteins.

-

Immobilization of Bait Protein: Incubate the purified tagged bait protein with the appropriate affinity beads.

-

Binding Reaction: Add the prey protein to the immobilized bait and incubate to allow for binding. For hormone-dependent interactions, the hormone is included in the binding buffer.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Detection: Elute the protein complexes from the beads and analyze the presence of the prey protein by SDS-PAGE and immunoblotting.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is a sensitive method to quantify changes in gene expression in response to a specific treatment, such as hormone application.

Protocol Outline:

-

Plant Treatment and RNA Extraction: Treat plant tissues with the hormone of interest (e.g., this compound) and extract total RNA at different time points.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

qPCR Reaction: Set up the qPCR reaction with gene-specific primers, cDNA template, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data to determine the relative expression level of the target gene, often normalized to a stably expressed reference gene.

Visualizing Signaling Pathways and Workflows

Diagrams are essential for representing complex biological processes. The following are DOT language scripts for generating diagrams of the jasmonate signaling pathway and a typical experimental workflow.

Jasmonate Signaling Pathway

Caption: The canonical jasmonate signaling pathway.

Experimental Workflow for Investigating Protein-Protein Interactions

Caption: Workflow for identifying and confirming protein interactions.

Future Directions and Conclusion

The study of this compound perception and signal transduction is an emerging field with significant potential to advance our understanding of plant development and hormone signaling. While the jasmonate pathway provides a robust framework, future research should focus on several key areas:

-

Receptor Identification: Definitive identification of the this compound receptor(s) through direct binding assays.

-

Quantitative Analysis: Determination of the binding affinity of the receptor for this compound and its glucoside.

-

Transcriptomic Profiling: Genome-wide analysis of gene expression changes in response to this compound treatment to identify specific downstream targets.

-

Genetic Analysis: Characterization of mutants insensitive to this compound to identify novel signaling components.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The SCF(COI1) ubiquitin-ligase complexes are required for jasmonate response in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. COI1 links jasmonate signalling and fertility to the SCF ubiquitin-ligase complex in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JAZ is essential for ligand specificity of the COI1/JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating coronatine- and jasmonoyl isoleucine-dependent interactions with the COI1 F-box protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating coronatine- and jasmonoyl isoleucine-dependent interaction with the COI1 F-box protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stabilization or degradation? Post-translational modifications of JAZ proteins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Genes and Pathways of Tuberonic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic and biochemical pathways responsible for the synthesis of tuberonic acid (12-hydroxyjasmonic acid, 12-OH-JA). This compound is a critical catabolite of the plant hormone jasmonic acid (JA), playing a key role in the attenuation of jasmonate signaling, which governs plant growth, development, and defense responses.[1][2] This document details the core enzymes involved, summarizes quantitative data from genetic studies, provides relevant experimental protocols, and visualizes the key pathways and workflows.

The this compound Biosynthetic Pathway

This compound is not synthesized de novo but is derived from the hydroxylation of jasmonic acid (JA). The synthesis of JA itself begins with α-linolenic acid released from plastid membranes and proceeds through the octadecanoid pathway, involving key enzymes such as Lipoxygenase (LOX), Allene Oxide Synthase (AOS), and Allene Oxide Cyclase (AOC).[3][4][5]

The conversion to this compound occurs at the final stages of the jasmonate metabolic cascade. The primary and best-characterized route involves the hormonally active form of jasmonate, jasmonoyl-L-isoleucine (JA-Ile). However, evidence also suggests a potential for direct hydroxylation of unconjugated JA.[3][4]

Primary Pathway via JA-Ile Hydroxylation

The most well-documented pathway involves two key enzymatic steps mediated by cytochrome P450 enzymes from the CYP94 family.[6][7] First, JA is conjugated to isoleucine to form the bioactive hormone JA-Ile. Subsequently, JA-Ile is hydroxylated to produce 12-hydroxy-JA-Ile (12-OH-JA-Ile). While not this compound itself, this hydroxylated conjugate is a direct precursor and part of the same inactivation process. The enzyme CYP94B3 is the primary catalyst for this 12-hydroxylation step.[2][8]

Potential Direct Hydroxylation of Jasmonic Acid

While the hydroxylation of JA-Ile is a major catabolic route, studies on various genetic mutants suggest that the direct oxidation of unconjugated JA to 12-hydroxy-JA (this compound) is also possible in planta.[3][4] The specific enzymes responsible for this direct conversion are not as clearly defined, though it is hypothesized that CYP94 family members may contribute to this reaction as well.[9]

Core Genes in this compound Synthesis

The primary genes identified in the hydroxylation of jasmonates belong to the cytochrome P450 superfamily, specifically the CYP94 clan. These enzymes are crucial for the oxidative turnover of JA-Ile, thereby regulating the intensity and duration of the jasmonate signal.

-

CYP94B3 (JA-Ile 12-Hydroxylase): This gene encodes the key enzyme that catalyzes the initial hydroxylation of JA-Ile to 12OH-JA-Ile.[2][7] Studies using Arabidopsis have shown that CYP94B3 expression is induced by wounding and jasmonate treatment itself, forming a negative feedback loop to control JA-Ile levels.[2][8] Loss-of-function mutants (cyp94b3) exhibit hyperaccumulation of JA-Ile and a significant reduction in 12OH-JA-Ile upon wounding, leading to enhanced expression of jasmonate-responsive genes.[2][7]

-

CYP94C1: This gene encodes an enzyme that acts sequentially after CYP94B3. CYP94C1 preferentially catalyzes the further oxidation of 12OH-JA-Ile into 12-carboxy-JA-Ile (12COOH-JA-Ile).[3][7] While CYP94B3 can perform this second oxidation to a minor extent, CYP94C1 is far more efficient.[7] Mutants lacking CYP94C1 accumulate 12OH-JA-Ile but have greatly reduced levels of 12COOH-JA-Ile.[7]

Both CYP94B3 and CYP94C1 are integral to the fungus-induced jasmonate metabolic pathway and work in a semi-redundant manner to ensure functional jasmonate catabolism.[3][6]

Quantitative Data Summary

Genetic manipulation of the core genes provides clear quantitative insights into their function in the this compound synthesis pathway. The following tables summarize findings from studies on Arabidopsis thaliana mutants and overexpression lines.

Table 1: Relative Metabolite Levels in cyp94 Mutants After Wounding

| Genotype | JA-Ile Level | 12-OH-JA-Ile Level | 12-COOH-JA-Ile Level | Reference |

|---|---|---|---|---|

| Wild Type (Col-0) | Baseline | Baseline | Baseline | [7] |

| cyp94b3 | Hyperaccumulated | Largely impaired | Reduced | [7] |

| cyp94c1 | Wild-type levels | Wild-type levels | Reduced (~60%) | [7] |

| cyp94b3 cyp94c1 | Highly hyperaccumulated | Near abolition | Near abolition |[7] |

Table 2: Gene Expression in Response to Stimuli

| Gene | Stimulus | Organism | Response | Reference |

|---|---|---|---|---|

| CYP94B3 | Mechanical Wounding | Arabidopsis thaliana | Strong induction | [2][9] |

| CYP94C1 | Mechanical Wounding | Arabidopsis thaliana | Induction | [9] |

| CYP94B3 | Botrytis cinerea infection | Arabidopsis thaliana | Upregulation | [9] |

| CYP94C1 | Botrytis cinerea infection | Arabidopsis thaliana | Upregulation |[9] |

Experimental Protocols

Accurate analysis of the genes and metabolites in the this compound pathway requires precise experimental methodologies. Below are foundational protocols for metabolite quantification and gene expression analysis.

Protocol: Quantification of Jasmonates by LC-MS/MS

This protocol is adapted from methodologies used for analyzing jasmonate profiles in plant tissues.[4][10]

1. Sample Preparation and Extraction:

- Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

- Add 1 mL of extraction solvent (e.g., ethyl acetate) containing deuterated internal standards (e.g., d2-JA) for accurate quantification.

- Vortex thoroughly and incubate at 4°C for 1 hour with shaking.

- Centrifuge at 14,000 x g for 20 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

- Reconstitute the dried extract in 500 µL of loading buffer (e.g., 1% formic acid in water).

- Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by loading buffer.

- Load the sample onto the cartridge.

- Wash the cartridge with a low-organic solvent (e.g., 20% methanol) to remove polar impurities.

- Elute the jasmonates with a high-organic solvent (e.g., 80% methanol or acetonitrile).

- Evaporate the eluate to dryness.

3. LC-MS/MS Analysis:

- Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

- Inject the sample onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[4]

- Use a gradient elution with mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).[4]

- Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

- Monitor the specific precursor-to-product ion transitions for each analyte (JA, 12-OH-JA, JA-Ile, 12-OH-JA-Ile) and their corresponding internal standards using Multiple Reaction Monitoring (MRM).

// Nodes

Start [label="Plant Tissue\n(e.g., 100mg)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Grind [label="Homogenization\n(Liquid N2)", fillcolor="#F1F3F4", fontcolor="#202124"];

Extract [label="Solvent Extraction\n(+ Internal Standards)", fillcolor="#F1F3F4", fontcolor="#202124"];

Dry1 [label="Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"];

Cleanup [label="SPE Cleanup\n(C18 Column)", fillcolor="#FBBC05", fontcolor="#202124"];

Dry2 [label="Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"];

Analyze [label="LC-MS/MS Analysis\n(MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Data [label="Data Quantification\n& Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

edge [color="#5F6368", arrowhead=vee];

Start -> Grind;

Grind -> Extract;

Extract -> Dry1;

Dry1 -> Cleanup;

Cleanup -> Dry2;

Dry2 -> Analyze;

Analyze -> Data;

}

Protocol: Gene Expression Analysis by RT-qPCR